![molecular formula C7H13NO4S B575554 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) CAS No. 174602-69-8](/img/no-structure.png)
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
カタログ番号:
B575554
CAS番号:
174602-69-8
分子量:
207.244
InChIキー:
KYGMYIZCEKUXGB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxylic Acid is an aliphatic cycloalkyl carboxylic acid used in the preparation of amino acids and other biologically active compounds . It is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . This structure is responsible for many of the compound’s properties .Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1 . It appears as a colorless oil with a density of 1.0510 g/cm 3 . It has a melting point of −7 °C (19 °F; 266 K) and a boiling point of 212 °C (414 °F; 485 K) .科学的研究の応用
Asymmetric Syntheses
- Asymmetric syntheses of amino-methyl-cyclopentanecarboxylic acids have been achieved through a series of steps starting from commercially available materials. This process involves the Ireland-Claisen rearrangement of β-amino allyl esters, followed by ring-closure metathesis, reduction, and deprotection, showcasing the utility of cyclopentanecarboxylic acid derivatives in synthesizing enantiopure compounds (Davies et al., 2013).
Nucleophilic Additions
- Regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes have been studied, demonstrating that the nitrogen nucleophile can be introduced at specific positions even in the presence of a carboxyl derivative. This methodology enables the generation of precursors to α-amino cyclobutane carboxylic acids, which can be further transformed into diacids through carbonylation and reduction processes (Gaoni, 1988).
Synthesis of Dithiocarboxylic Acids
- The synthesis of 2-(Methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters has been reported. This synthesis highlights the versatility of cyclopentanecarboxylic acid derivatives in creating complex molecules with potential applications in various fields, including pharmaceuticals (Fukada & Yamamoto, 1985).
Electrolytic Dissociation Studies
- The electrolytic dissociation of cyclopentanedicarboxylic acids, which are used as pharmaceutical intermediates, has been analyzed. Understanding the dissociation behavior is crucial for comprehending the distribution of biopharmaceutically active and inactive forms in solutions, thus impacting their pharmaceutical applications (Kvaratskhelia et al., 2013).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves the reaction of Cyclopentanecarboxylic acid with methylsulfonyl chloride, followed by the reaction of the resulting product with ammonia.", "Starting Materials": ["Cyclopentanecarboxylic acid", "methylsulfonyl chloride", "ammonia"], "Reaction": ["Step 1: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form Cyclopentanecarboxylic acid chloride.", "Step 2: The resulting product from Step 1 is then reacted with methylsulfonyl chloride to form Cyclopentanecarboxylic acid, 1-(methylsulfonyl)chloride.", "Step 3: The product from Step 2 is then reacted with ammonia to form Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)."] } | |
| 174602-69-8 | |
分子式 |
C7H13NO4S |
分子量 |
207.244 |
IUPAC名 |
1-(methanesulfonamido)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |
InChIキー |
KYGMYIZCEKUXGB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1(CCCC1)C(=O)O |
同義語 |
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5,6-Dimethyl-4,5-dihydropyrazine-2-carboxylic acid
Cat. No.: B575471
CAS No.: 160532-43-4
2-Cyclohepten-1-one, 4-(ethylamino)-5-hydroxy-2,6,6-tri...
Cat. No.: B575472
CAS No.: 184432-62-0
(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Cat. No.: B575475
CAS No.: 179993-02-3
12-(Piperazin-1-yl)dodecan-1-amine
Cat. No.: B575478
CAS No.: 166657-94-9


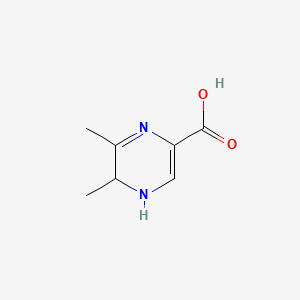
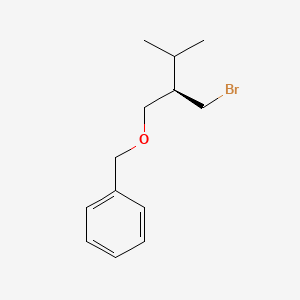
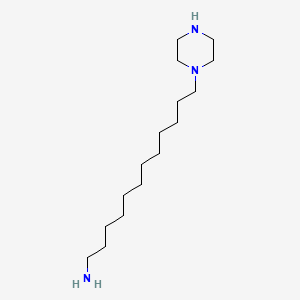
![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)
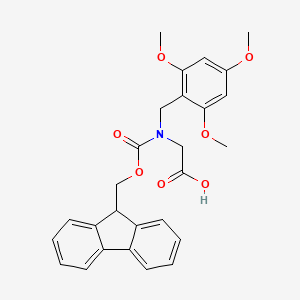
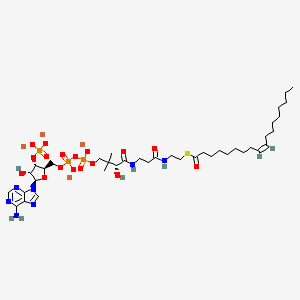
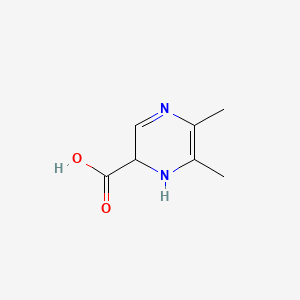
![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
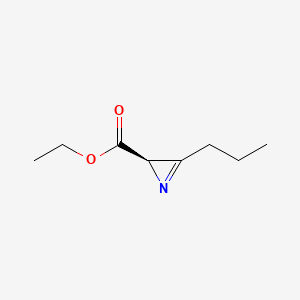
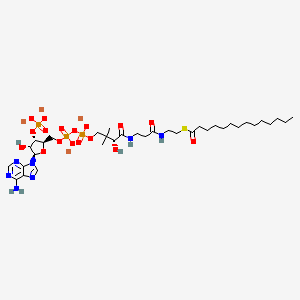
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)
